5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride chemical properties
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydro-1,6-naphthyridine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. This scaffold serves as a crucial building block for a variety of therapeutic agents, demonstrating a broad range of biological activities. Its unique structural and electronic properties make it a versatile core for the development of novel drugs targeting various diseases. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, a common salt form of this important scaffold.
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a key component in several investigational drugs, including potent retinoid-related orphan receptor γt (RORγt) inverse agonists and HIV-1 integrase inhibitors.[1][2] The dihydrochloride salt is often utilized to improve the solubility and handling of the parent compound, making it more amenable for use in biological assays and pharmaceutical formulations.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [3] |
| Molecular Weight | 207.10 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | Inferred from salt form |
| Melting Point | Not reported | - |
| pKa | Not reported | - |
Stability and Storage:
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4] It is advisable to handle the compound in an inert atmosphere to prevent potential degradation.[4] Safety data sheets indicate that the compound is a skin and eye irritant, and appropriate personal protective equipment should be used during handling.[4][5]
Spectroscopic Characterization
Detailed spectroscopic data for the parent 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is not widely published. However, the expected spectral features can be predicted based on the analysis of its derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum of the dihydrochloride salt in a solvent like D₂O or DMSO-d₆ is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The aliphatic protons on the tetrahydropyridine ring would appear as multiplets in the upfield region (typically δ 2.5-4.5 ppm). Protonation of the nitrogen atoms would lead to a downfield shift of adjacent protons compared to the free base.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons would resonate in the range of δ 120-160 ppm, while the aliphatic carbons would appear in the range of δ 20-50 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹ for the protonated amines. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and aliphatic C-H stretching would be seen in the 2800-3000 cm⁻¹ region. C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ range.
Mass Spectrometry: The mass spectrum of the free base (C₈H₁₀N₂) would show a molecular ion peak (M⁺) at m/z 134.08.[6] High-resolution mass spectrometry would confirm the elemental composition.
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through several routes, each with its own advantages and limitations.
Overview of Synthetic Strategies
-
Pictet-Spengler Reaction: This is a classical method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[7] However, the electron-deficient nature of the pyridine ring in the precursors can make the traditional Pictet-Spengler cyclization challenging.[7]
-
Cobalt-Catalyzed [2+2+2] Cyclization: This method provides a convergent approach to the tetrahydronaphthyridine core from acyclic precursors.[8]
-
Multi-step Synthesis from Substituted Pyridines: A scalable and asymmetric synthesis has been developed starting from a substituted chloropyridine, involving a Heck-type vinylation and an enantioselective transfer hydrogenation as key steps.[7][9]
-
Reduction of 1,6-Naphthyridine: The fully aromatic 1,6-naphthyridine can be reduced to the tetrahydro derivative, although this can sometimes lead to over-reduction or side products.[10]
Representative Synthetic Workflow: Reduction of 1,6-Naphthyridine
A plausible and direct route to the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine is through the reduction of the commercially available 1,6-naphthyridine.
Caption: A general workflow for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride via reduction of 1,6-naphthyridine.
Experimental Protocol: Synthesis via Reduction
Step 1: Reduction of 1,6-Naphthyridine to 5,6,7,8-Tetrahydro-1,6-naphthyridine (Free Base)
-
To a solution of 1,6-naphthyridine (1.0 g, 7.68 mmol) in ethanol (50 mL) in a hydrogenation vessel, add 10% Palladium on carbon (100 mg).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydro-1,6-naphthyridine as an oil or solid.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolve the purified 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 g, 7.45 mmol) in a minimal amount of anhydrous ethanol.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol (e.g., 2 M solution) dropwise with stirring until the pH is acidic.
-
Stir the mixture in the ice bath for 30 minutes. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride.
Reactivity of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
The reactivity of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is dictated by the presence of both an aromatic pyridine ring and a saturated piperidine ring, as well as two nitrogen atoms with different electronic environments.
Caption: Reactivity map of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
N-Functionalization
The nitrogen atom at the 6-position, being part of a saturated piperidine ring, is more nucleophilic than the nitrogen at the 1-position within the aromatic pyridine ring. Therefore, reactions with electrophiles such as acyl halides, alkyl halides, and sulfonyl halides will preferentially occur at the N-6 position. This selective reactivity is crucial for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[11]
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides).
-
N-Alkylation: Treatment with alkyl halides leads to the formation of N-alkylated products.
-
N-Sulfonylation: Reaction with sulfonyl chlorides affords N-sulfonyl derivatives (sulfonamides).
Oxidation
The tetrahydropyridine ring can be oxidized to restore the aromaticity of the 1,6-naphthyridine system.[1] This can be achieved using various oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, substitution may be possible, with the positions ortho and para to the nitrogen being the most likely sites of attack.
Applications in Drug Discovery and Development
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
-
RORγt Inverse Agonists: Derivatives of this scaffold have been identified as potent and selective inverse agonists of the Retinoid-related orphan receptor γt (RORγt), a key regulator of Th17 cell differentiation.[7] These compounds have potential applications in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.[7]
-
HIV-1 Integrase Inhibitors: The scaffold has been used to develop inhibitors of HIV-1 integrase that bind to an allosteric site on the enzyme.[2] These inhibitors promote the aberrant multimerization of the integrase, thereby inhibiting viral replication.[2]
-
Antituberculosis Agents: Libraries of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been screened for antituberculosis activity, leading to the identification of lead compounds.[11]
-
Other Potential Applications: The versatility of this scaffold suggests its potential for the development of agents targeting other biological pathways.
Conclusion
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride is a valuable chemical entity for researchers and drug development professionals. Its robust and versatile scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. A thorough understanding of its chemical properties, including its synthesis, reactivity, and spectroscopic characteristics, is essential for its effective utilization in the design and development of novel therapeutic agents. While there are still gaps in the publicly available data for the specific dihydrochloride salt, this guide provides a comprehensive overview based on the current scientific literature, offering a solid foundation for further research and application.
References
-
Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]
-
Chemical Label. (n.d.). 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. Retrieved from [Link]
-
Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
-
Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]
-
Gandon, V., et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(15), 2963–2966. [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of 3-Nitro-5,6,7,8-tetrahydro-[7][8]naphthyridine dihydrochloride. Retrieved from [Link]
-
Kaur, N., et al. (2010). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Bioorganic & Medicinal Chemistry Letters, 20(21), 6335–6338. [Link]
-
American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]
-
Supporting Information for publication. (n.d.). Retrieved from [Link]
-
Alajarin, R., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(15), 4503. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]
Sources
- 1. Buy 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine [smolecule.com]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemical-label.com [chemical-label.com]
- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acs.org [acs.org]
- 11. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
